- Electron-transfer-induced reductive cleavage of chlorinated aryloxyalkanoic acidsTetrahedron, 2011, 67(19), 3360-3362,
Cas no 940-31-8 (2-phenoxypropanoic acid)
2-phenoxypropanoic acid structure
2-phenoxypropanoic acid Properties
Names and Identifiers
-
- 2-Phenoxypropanoic acid
- 2-Phenoxypropionic acid
- Alpha-Methylphenoxyacetic Acid
- 2-Phenoxypropionic A
- 2-Phenoxypropionicacid Solution
- (+/-)-2-phenyloxypropanoic acid
- (2RS)-2-phenoxypropionic acid
- 2-Phenoxy-propanoic acid
- 2-phenoxy-propanoicaci
- 2-phenoxy-propionicaci
- 2-Phenoxypropionsure
- acidephenoxy-2-propionique
- a-Phenoxypropionic acid
- DL-2-PHENOXYPROPIONIC ACID
- phenoxypropanoic acid
- phenoxypropionic acid
- Propionic acid,2-phenoxy
- α-Methylphenoxyacetic Acid
- Propanoic acid, 2-phenoxy-
- alpha-Phenoxypropionic acid
- Acide phenoxy-2-propionique
- PROPIONIC ACID, 2-PHENOXY-
- Acide phenoxy-2-propionique [French]
- .alpha.-Phenoxypropionic acid
- .alpha.-Methylphenoxyacetic acid
- SXERGJJQSKIUIC-UHFFFAOYSA-N
- (S)-2-phenoxypropanoic acid
- Propanoic acid, phen
- 2-Phenoxypropanoic acid (ACI)
- Propionic acid, 2-phenoxy- (7CI, 8CI)
- (±)-2-Phenoxypropionic acid
- 2-PPA
- DL-2-Phenoxypropionic acid
- DL
- NSC 1866
- NSC 404102
- α-Phenoxypropionic acid
- ChemDiv3_001384
- SR-01000423857
- EINECS 213-370-5
- STK397471
- SR-01000423857-1
- Propionic acid, 2-phenoxy-(VAN) (8CI)
- NSC1866
- DTXSID10870812
- AI3-17384
- Propionic acid, 2-phenoxy- (VAN)
- AKOS000103747
- AKOS016050270
- AR3815
- alpha-Phenoxypropinic acid
- MFCD00002643
- HMS1476O20
- 2-POPA
- W-100218
- 2-phenoxy-propionic acid
- BBL002385
- NSC-404102
- AN-651/40401218
- F0722-6589
- NS00014738
- EN300-18286
- 2-Phenoxypropionicacid
- Z57825333
- 2-Phenoxypropanoicacid
- Propionic acid, 2-phenoxy-(VAN)
- P0318
- ALBB-000255
- 2-Phenoxypropionic acid, >=98%
- BS-3903
- AB89135
- NCGC00180553-01
- SY049728
- NSC-1866
- 2-phenoxy propionic acid
- Propanoic acid, 2-phenoxy-, (.+/-.)-
- SCHEMBL43054
- 940-31-8
- DTXCID60818502
- 2-Phenoxypropanoic acid #
- CS-W021018
- 1912-21-6
- NSC404102
- BRD-A44629442-001-01-5
- CHEBI:169988
- EU-0070543
- IDI1_020350
- +Expand
-
- MFCD00002643
- SXERGJJQSKIUIC-UHFFFAOYSA-N
- 1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
- O=C(C(C)OC1C=CC=CC=1)O
- 3198799
Computed Properties
- 166.06300
- 1
- 3
- 3
- 166.062994177g/mol
- 12
- 150
- 0
- 0
- 1
- 0
- 0
- 1
- 1.7
- 0
- 46.5
Experimental Properties
- 1.53850
- 46.53000
- 1.5500 (estimate)
- 265 °C(lit.)
- 114.0 to 117.0 deg-C
- 0.0±0.5 mmHg at 25°C
- 265°C
- White to Yellow Solid
- Not determined
- 1.1708 (rough estimate)
2-phenoxypropanoic acid Security Information
- UF6515000
- 1
- S24/25
- R36/37/38
- Xi C
- NONH for all modes of transport
- H302;H315;H319;H335
- P261;P280;P301+P312;P302+P352;P305+P351+P338
- Room temperature
- R36/37/38: irritating to eyes, respiratory tract and skin.
- Warning
- IRRITANT
2-phenoxypropanoic acid Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-phenoxypropanoic acid Price
2-phenoxypropanoic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 h, rt
Reference
- Preparation of substituted pyrimidinamines as inhibitors to target HIV-1 Nef-CD80/CD86 interactions for therapeutic intervention, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2… Solvents: Methanol ; 24 h, 0.6 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Reference
- Preparation of spiro phosphine-oxazoline iridium(I) complexes as catalyst for asymmetric hydrogenation of unsaturated carboxylic acids, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 25 °C
Reference
- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Direct α-lithiation of phenoxyacetic acid and electrophilic substitutionJournal of Organic Chemistry, 1978, 43(4), 772-3,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 4 °C; 24 h, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- Diastereoselective acylation of 3,4-dihydro-3-methyl-2H-[1,4]benzoxazines with 2-phenoxy carbonyl chloridesTetrahedron: Asymmetry, 2015, 26(5-6), 312-319,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Benzene , Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3.5 h, 50 °C
1.2 Reagents: Hydrochloric acid ; pH 1 - 2
1.2 Reagents: Hydrochloric acid ; pH 1 - 2
Reference
- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanismInternational Journal of Food Properties, 2023, 26(1), 108-121,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 - 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, rt
Reference
- Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic HerbicidesEuropean Journal of Organic Chemistry, 2022, 2022(25),,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Access to Optically Enriched α-Aryloxycarboxylic Esters via Carbene-Catalyzed Dynamic Kinetic Resolution and TransesterificationOrganic Letters, 2020, 22(9), 3335-3338,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 5 - 60 min, < 0 °C
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux
1.2 1 - 10 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 4 h, 35 °C
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 12 h, reflux
Reference
- Compounds for use in treating neuromuscular disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
Reference
- Novel Shikonin Derivatives Targeting Tubulin as Anticancer AgentsChemical Biology & Drug Design, 2014, 84(5), 603-615,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Reference
- Optimization of Benzoxazole-Based Inhibitors of Cryptosporidium parvum Inosine 5'-Monophosphate DehydrogenaseJournal of Medicinal Chemistry, 2013, 56(10), 4028-4043,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
Reference
- Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrinTetrahedron: Asymmetry, 1991, 2(1), 39-42,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Acyclic stereoselection. 23. Lactaldehyde enolate equivalentsJournal of the American Chemical Society, 1984, 106(26), 8161-74,
Synthetic Circuit 20
Reaction Conditions
Reference
- Compounds and methods for treating mammalian gastrointestinal microbial infections, World Intellectual Property Organization, , ,
2-phenoxypropanoic acid Raw materials
- 2-Propenoic acid, 2-phenoxy-
- Methyl 2-Phenoxypropanoate
- 2-(4-Chlorophenoxy)propanoic acid
- ethyl 2-phenoxypropanate
- ethyl 2-bromopropanoate
- Methyl DL-2-bromopropionate
- Propanoic acid,2-bromo-, sodium salt (1:1)
2-phenoxypropanoic acid Preparation Products
2-phenoxypropanoic acid Suppliers
Hubei Jiutian Bio-medical Technology Co., Ltd.
Audited Supplier
(CAS:940-31-8)
ZHANG JING LI
13407109540
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HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:940-31-8)
SUN YAO
18064098002
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:940-31-8)
TANG SI LEI
15026964105
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:940-31-8)
A LA DING
anhua.mao@aladdin-e.com
2-phenoxypropanoic acid Related Literature
-
Manfred Schrewe,Mattijs K. Julsing,Bruno Bühler,Andreas Schmid Chem. Soc. Rev. 2013 42 6346
-
Sarah-Jayne Burlingham,David Guijarro,Irene Bosque,Rafael Chinchilla,Jose C. Gonzalez-Gomez Org. Biomol. Chem. 2022 20 7923
-
Robert A. Hill,Marie Claire Parker Nat. Prod. Rep. 2002 19 2-iii
-
Shinsuke Ishihara,Jan Labuta,Wim Van Rossom,Daisuke Ishikawa,Kosuke Minami,Jonathan P. Hill,Katsuhiko Ariga Phys. Chem. Chem. Phys. 2014 16 9713
-
Chul-Ho Yun,Jinhyun Kim,Frank Hollmann,Chan Beum Park Chem. Sci. 2022 13 12260
-
6. Double enantioselective transesterification of racemic carboxylic esters and cyclic meso-diols by lipase catalysisFritz Theil,Annamarie Kunath,Matthias Ramm,Thomas Reiher,Hans Schick J. Chem. Soc. Perkin Trans. 1 1994 1509
-
Makoto Hashimoto,Tomoya Nakagita,Takumi Misaka RSC Adv. 2021 11 32236
-
Dmitry A. Gruzdev,Sergey A. Vakarov,Marina A. Korolyova,Ekaterina V. Bartashevich,Andrey A. Tumashov,Evgeny N. Chulakov,Marina A. Ezhikova,Mikhail I. Kodess,Galina L. Levit,Victor P. Krasnov Org. Biomol. Chem. 2022 20 862
-
9. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivativesKeiichi Watanabe,Shin-ichi Ueji J. Chem. Soc. Perkin Trans. 1 2001 1386
-
Frank Hollmann,Isabel W. C. E. Arends,Katja Buehler,Anett Schallmey,Bruno Bühler Green Chem. 2011 13 226
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:940-31-8)2-phenoxypropanoic acid
99%
500g
184.0